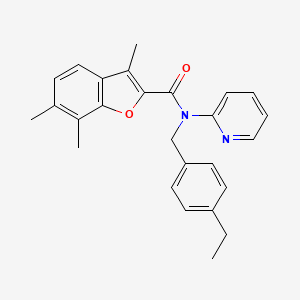![molecular formula C22H24N2O5 B11351609 2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11351609.png)
2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring and a piperidine ring substituted with a trimethoxybenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Formation of the Benzoxazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: By inhibiting these proteins, the compound can disrupt cellular processes such as cell division, protein folding, and redox balance, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate: Another compound with a similar structure but different functional groups.
Trimethoprim: Contains the trimethoxyphenyl group and is used as an antibiotic.
Uniqueness
2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its combination of the benzoxazole and piperidine rings, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O5/c1-26-18-12-15(13-19(27-2)20(18)28-3)22(25)24-10-8-14(9-11-24)21-23-16-6-4-5-7-17(16)29-21/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
WVNOPSKKWQVCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351536.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propoxybenzamide](/img/structure/B11351553.png)
![Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11351555.png)



![5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11351579.png)
methanone](/img/structure/B11351580.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11351585.png)
![1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11351586.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11351590.png)
![N-(3-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351593.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11351599.png)
